molecular formula C12H19NO3 B8248395 (S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate

(S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B8248395
M. Wt: 225.28 g/mol
InChI Key: ATLKTOYVLKNXJV-JTQLQIEISA-N
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Description

tert-Butyl (3S)-3-prop-2-ynoxypyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group and a prop-2-ynoxy substituent on the pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and propargyl alcohol. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the propargyl group.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-prop-2-ynoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield primary alcohols, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

tert-Butyl (3S)-3-prop-2-ynoxypyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis . It can also participate in catalytic reactions, where it influences the reactivity and selectivity of the reaction .

Comparison with Similar Compounds

tert-Butyl (3S)-3-prop-2-ynoxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of (S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate lies in its specific structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

tert-butyl (3S)-3-prop-2-ynoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLKTOYVLKNXJV-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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